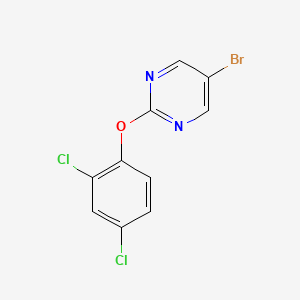

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

Description

BenchChem offers high-quality 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,4-dichlorophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSGGHXIEGDQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

calculated logP and hydrophobicity of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

An In-depth Technical Guide to the Calculated logP and Hydrophobicity of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

Abstract

Lipophilicity, a critical physicochemical parameter in drug discovery and development, governs the absorption, distribution, metabolism, and excretion (ADME) properties of bioactive molecules. This guide provides a comprehensive technical overview of the methodologies used to determine the hydrophobicity of a specific heterocyclic compound, 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, with a focus on the calculated octanol-water partition coefficient (logP). We will explore the theoretical underpinnings of various computational models, present calculated logP values from a validated predictive tool, and detail the gold-standard experimental protocols for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply these principles in their work.

The Central Role of Hydrophobicity in Drug Design

Hydrophobicity is the physicochemical property of a molecule to repel from a mass of water.[1] In medicinal chemistry, this property is quantitatively expressed as the partition coefficient (P), or its logarithmic form, logP, which describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[2][3]

The significance of logP cannot be overstated; it is a cornerstone of predictive models for drug-likeness, such as Lipinski's Rule of Five, which suggests that orally administered drugs should ideally have a logP value not exceeding 5.[3] This parameter profoundly influences a drug candidate's:

-

Solubility and Absorption: A delicate hydrophilic-lipophilic balance is required for a drug to dissolve in the aqueous environment of the gastrointestinal tract and subsequently permeate the lipid-rich cell membranes of the intestinal wall.[3]

-

Distribution and Target Binding: Hydrophobicity affects how a drug binds to plasma proteins for transport through the bloodstream and its ability to cross biological barriers like the blood-brain barrier.[3] Hydrophobic interactions are also integral to the binding affinity and specificity between a drug and its biological target.[4][5]

-

Metabolism and Excretion: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may accumulate in adipose tissues, potentially leading to longer half-lives and toxicity.

Our subject molecule, 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine , is a halogenated pyrimidine derivative. Such compounds are valuable intermediates in the synthesis of bioactive molecules for both pharmaceutical and agricultural applications.[6] Understanding its hydrophobicity is therefore essential for predicting its behavior in biological and environmental systems.

Computational Approaches for logP Prediction

Given the need to evaluate a vast number of compounds in early-stage drug discovery, computational (in silico) prediction of logP is an indispensable tool.[7] These methods are rapid and cost-effective, allowing for the prioritization of synthetic efforts.[8] Computational models can be broadly categorized into several families.[9]

-

Atom-based Methods: These models, such as AlogP, calculate logP by summing the contributions of individual atoms based on their type and environment.[9]

-

Fragment-based Methods: Approaches like ClogP operate on the principle of reductionism, dissecting a molecule into fragments and summing their known lipophilicity contributions, with correction factors for intramolecular interactions.[10]

-

Property-based Methods: These more complex models use quantum chemical descriptors, molecular surface properties, or topological indices to build correlations with experimentally determined logP values.[9]

-

Machine Learning Models: Modern approaches utilize neural networks and other machine learning algorithms trained on large datasets of known logP values to predict the lipophilicity of new structures with increasing accuracy.[11][12]

Logical Workflow for Computational logP Prediction

The general process for predicting logP using in silico methods is illustrated below. It begins with defining the molecular structure and selecting an appropriate algorithm to generate a predictive value, which can then be used to inform further research and development decisions.

Caption: Workflow for the Shake-Flask logP determination method.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an indirect but high-throughput method for estimating lipophilicity. [2]It is particularly useful when dealing with small sample quantities or compounds that are difficult to measure with the shake-flask method.

Principle: The method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A series of reference compounds with known logP values are used to create a calibration curve, against which the retention time of the test compound is compared to determine its logP.

Step-by-Step Methodology:

-

System Setup: Use an HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase Preparation: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically (constant mobile phase composition).

-

Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established logP values that bracket the expected logP of the analyte.

-

Calibration Run: Inject each reference standard onto the column and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0

-

Generate Calibration Curve: Plot log(k') versus the known logP values of the reference standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Analyte Run: Dissolve 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in a suitable solvent and inject it into the HPLC system under the same conditions. Record its retention time.

-

logP Determination: Calculate the log(k') for the analyte. Use the regression equation from the calibration curve to calculate its logP value.

Causality and Trustworthiness: The retention of a compound in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. [13]Therefore, the retention time provides a reliable proxy for its lipophilicity. The validity of the method depends on a strong linear correlation for the chosen set of reference standards and ensuring that the analyte's retention mechanism is also based on hydrophobicity.

Caption: Workflow for logP determination using RP-HPLC.

Conclusion and Future Directions

The hydrophobicity of a molecule, quantified by its logP value, is a foundational parameter in the design and development of new chemical entities. For 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, computational analysis predicts a logP of 4.65, classifying it as a highly lipophilic compound. This in silico result provides a crucial first assessment, suggesting that while the compound may readily cross lipid membranes, it could face challenges with aqueous solubility, potentially impacting its formulation and bioavailability.

This guide has detailed the robust computational and experimental frameworks through which such a prediction is made and can be empirically validated. The shake-flask and RP-HPLC methods represent complementary approaches to determining lipophilicity, each with its own advantages. The direct nature of the shake-flask method provides definitive equilibrium data, while the speed and efficiency of RP-HPLC are ideal for screening and comparative analysis. For a compound like 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, the next logical step would be to perform these experimental measurements to validate the computational prediction and provide a definitive physicochemical profile to guide its future applications in pharmaceutical or materials science research.

References

-

Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Jorgensen, W. L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. MDPI. [Link]

-

Bolis, G., & Schneider, H. J. (2022). Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. ACS Bio & Med Chem Au. [Link]

-

Jorgensen, W. L. (2021). Selected Thoughts on Hydrophobicity in Drug Design. ResearchGate. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2001). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. National Center for Biotechnology Information. [Link]

-

de Groot, M. J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. National Center for Biotechnology Information. [Link]

-

Rathman, J., et al. (2020). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]

-

Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]

-

D'Annibale, G., et al. (2023). Hydrophobicity: The door to drug delivery. PubMed. [Link]

- Valko, K., & Abraham, M. H. (2002). Determination of log P coefficients via a RP-HPLC column.

-

Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. PubChem. [Link]

-

Studzińska, S., & Bocian, S. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Cseh, S., et al. (2004). Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

Sources

- 1. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in DMSO and Methanol

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful experimentation and formulation. This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into the theoretical underpinnings of its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol, and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Critical Role of Solubility

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine belongs to a class of compounds with significant potential in various research domains, including agrochemicals and pharmaceuticals.[1] The introduction of a dichlorophenoxy group to the pyrimidine core creates a molecule with a complex interplay of hydrophobic and polar characteristics. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical physicochemical parameter that influences every stage of the research and development pipeline.[2] Inadequate solubility can lead to unreliable results in biological assays, hinder purification processes, and create significant challenges in formulation and drug delivery.[3]

This guide will focus on two solvents of paramount importance:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of both polar and non-polar compounds.[4] It is a standard solvent for creating high-concentration stock solutions in high-throughput screening campaigns.[5][6]

-

Methanol: A polar protic solvent, widely used in organic synthesis, chromatography, and as a solvent for various analytical techniques. Its ability to act as both a hydrogen bond donor and acceptor gives it distinct solvation properties compared to DMSO.[7]

Theoretical Considerations for Solubility

The solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is governed by the intermolecular forces between the solute and the solvent molecules. A comprehensive understanding of these interactions allows for a rational prediction of its behavior in different solvent systems.

Molecular Structure and Polarity

The structure of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine features several key functional groups that dictate its solubility:

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors.

-

Ether Linkage (-O-): The oxygen atom possesses lone pairs and can also accept hydrogen bonds.

-

Dichlorophenyl Group: This bulky, non-polar group contributes significantly to the molecule's lipophilicity (hydrophobicity).

-

Bromo Substituent: The bromine atom adds to the molecular weight and has a modest impact on polarity.

Overall, the molecule possesses a significant non-polar character due to the large chlorinated aromatic system, but also has polar regions capable of specific interactions.

Solute-Solvent Interactions

In Methanol (CH₃OH):

Methanol is a polar, protic solvent capable of both donating and accepting hydrogen bonds. The primary interactions driving the dissolution of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in methanol are likely:

-

Hydrogen Bonding: The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring and the ether oxygen.

-

Dipole-Dipole Interactions: Both the solute and solvent are polar, leading to electrostatic attractions.

However, the large, non-polar dichlorophenoxy group requires the disruption of the strong hydrogen-bonding network of methanol, which can energetically oppose dissolution.

In Dimethyl Sulfoxide ((CH₃)₂SO):

DMSO is a highly polar, aprotic solvent. Its key features include:

-

Strong Dipole Moment: The sulfoxide group is highly polarized, making DMSO an excellent solvent for polar molecules.

-

Hydrogen Bond Acceptor: The oxygen atom in the S=O bond is a strong hydrogen bond acceptor, though DMSO cannot donate hydrogen bonds.

In DMSO, the dissolution of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is facilitated by strong dipole-dipole interactions. While direct hydrogen bonding from the solvent is absent, the polar nature of DMSO can effectively solvate the polar regions of the solute molecule. Furthermore, as an aprotic solvent, DMSO does not have a strong, cohesive hydrogen-bonding network to overcome, which can make it a superior solvent for large, complex organic molecules.

Experimental Determination of Thermodynamic Solubility

While theoretical considerations provide a valuable framework, empirical measurement is essential for obtaining accurate solubility data. The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method , which measures thermodynamic or equilibrium solubility.[3][8] This method ensures that the solution has reached a true equilibrium with the solid state of the compound.

The following protocol is a robust, self-validating system for determining the solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine.

Materials and Equipment

-

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine (solid, high purity)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

-

Methanol, anhydrous, ≥99.9%

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

Part A: Sample Preparation and Equilibration

-

Aliquot Solvents: Dispense a precise volume (e.g., 1.00 mL) of DMSO and methanol into separate, labeled vials. Prepare at least three replicates for each solvent.

-

Add Excess Solute: Weigh an amount of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine that is in clear excess of what is expected to dissolve and add it to each vial. A starting point could be 10-20 mg per mL of solvent. The key is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[8]

Part B: Phase Separation

-

Centrifugation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This step is crucial for separating the saturated supernatant from the excess solid.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, filtered saturated solution into a clean, labeled vial. This removes any remaining fine particulates. Self-Validation Check: The use of both centrifugation and filtration ensures the complete removal of solid particles, which would otherwise lead to an overestimation of solubility.

Part C: Analysis by HPLC

-

Prepare Calibration Standards: Create a series of calibration standards of known concentrations of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in the respective solvent (DMSO or methanol). This is typically done by preparing a high-concentration stock solution and performing serial dilutions.

-

Analyze Saturated Solutions: Dilute the filtered saturated solutions with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the calibration standards and the diluted saturated solutions onto the HPLC system. Record the peak area corresponding to the analyte.

-

Quantification: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted saturated solutions.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original saturated solution.

Data Presentation

The results should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| DMSO | 25 | Data | Data | Data | Data | Data |

| Methanol | 25 | Data | Data | Data | Data | Data |

Visualizing the Workflow and Interactions

Diagrams can aid in understanding the experimental process and the underlying molecular interactions.

Experimental Workflow

Caption: Thermodynamic Solubility Determination Workflow.

Molecular Interactions

Caption: Key Solute-Solvent Interactions.

Conclusion and Best Practices

The solubility of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in DMSO and methanol is a fundamental parameter that dictates its utility in a research setting. While specific quantitative data is best obtained empirically, an understanding of the molecular interactions at play suggests that its solubility is likely to be significant in a polar aprotic solvent like DMSO, which can effectively solvate its varied structural features. The detailed protocol provided in this guide offers a reliable method for determining the thermodynamic solubility, ensuring that researchers can generate high-quality, reproducible data. Adherence to best practices, such as ensuring sufficient equilibration time and proper phase separation, is paramount for the integrity of the results. This foundational knowledge empowers scientists to make informed decisions in experimental design, from reaction setup to the interpretation of biological screening data.

References

-

Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. [Link]

-

Ye, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-15. [Link]

-

Llinas, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959. [Link]

-

Tetko, I. V., et al. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]

-

Sadeghi, S., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Communications Medicine, 3(1), 1-14. [Link]

-

Avdeef, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1904-1908. [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-2-phenylpyrimidine. MySkinRecipes. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

-

Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Akbari, J., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209. [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). IUPAC-NIST. [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. [Link]

-

ResearchGate. (2018). Solubility of drug in DMSO?. ResearchGate. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

synthesis procedure for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

Application Note: Synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

Executive Summary & Strategic Rationale

This guide details the synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine , a critical pharmacophore scaffold used in the development of kinase inhibitors and agrochemicals.

The synthesis relies on a Nucleophilic Aromatic Substitution (

Key Technical Advantages of this Protocol:

-

Regioselectivity: The 2-chloro position is significantly more electrophilic than the 5-bromo position, ensuring the ether linkage forms exclusively at C2 without displacing the bromine.[1]

-

Orthogonal Functionality: The retained 5-bromo group serves as a pristine "handle" for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, making this molecule a high-value intermediate.

-

Scalability: The use of inorganic bases (

) and polar aprotic solvents avoids expensive ligands and allows for easy aqueous workup.[1]

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism (

-

Deprotonation: Potassium carbonate deprotonates 2,4-dichlorophenol, generating the phenoxide anion (a strong nucleophile).[1]

-

Addition: The phenoxide attacks the C2 position of 5-bromo-2-chloropyrimidine. The electron-withdrawing nature of the ring nitrogens stabilizes the resulting negative charge, forming a Meisenheimer Complex .[1]

-

Elimination: The chloride ion is ejected, restoring aromaticity and yielding the ether product.[1]

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. Stepwise mechanism of the

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][4][5] | Amount (Example) | Role |

| 5-Bromo-2-chloropyrimidine | 193.43 | 1.0 | 1.93 g (10 mmol) | Electrophile |

| 2,4-Dichlorophenol | 163.00 | 1.1 | 1.79 g (11 mmol) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |

| DMF (N,N-Dimethylformamide) | - | - | 20 mL (0.5 M) | Solvent |

| Ethyl Acetate / Hexanes | - | - | As needed | Workup/Purification |

Equipment:

-

50 mL Round-bottom flask with magnetic stir bar.[1]

-

Reflux condenser (optional, depending on temp).[1]

-

Oil bath with temperature controller.[1]

-

TLC plates (Silica gel 60

).[1][6]

Step-by-Step Procedure

Step 1: Nucleophile Activation

-

Charge the 50 mL flask with 2,4-dichlorophenol (1.79 g) and anhydrous DMF (10 mL).

-

Add

(2.76 g) in a single portion. -

Stir at room temperature for 15 minutes. Note: The mixture may become slightly heterogeneous.[1] This pre-stir ensures formation of the phenoxide species.[1]

Step 2: Addition of Electrophile 4. Dissolve 5-bromo-2-chloropyrimidine (1.93 g) in the remaining DMF (10 mL). 5. Add the pyrimidine solution dropwise to the phenol/base mixture over 5 minutes.

- Critical Control Point: Exothermic potential is low, but dropwise addition prevents localized concentration hotspots that could lead to side reactions.[1]

Step 3: Reaction 6. Heat the reaction mixture to 80°C . 7. Monitor by TLC (Eluent: 10% EtOAc in Hexanes).[1]

- Starting Material (

- Product (

- Reaction is typically complete within 3–5 hours .[1]

Step 4: Workup

9. Cool the mixture to room temperature.

10. Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product often precipitates as a white/off-white solid.

11. If solid forms: Filter, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.[1]

12. If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 30 mL) and Water (2 x 30 mL) to remove DMF.[1] Dry over anhydrous

Step 5: Purification 13. If the crude purity is <95% (by LCMS), purify via silica gel flash chromatography.[1]

- Gradient: 0%

- Characterization:

Process Workflow & Decision Tree

This workflow ensures reproducibility and addresses common pitfalls during the synthesis.

Caption: Figure 2. Operational workflow for the synthesis and purification of the target ether.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Moisture in solvent (DMF is hygroscopic). | Use anhydrous DMF and keep under |

| Side Product: Hydrolysis | Hydroxide competition.[1] | Ensure |

| Product is an Oil | Residual DMF.[1] | DMF has a high boiling point.[1] Perform rigorous water washes during workup or use azeotropic removal with heptane.[1] |

| Regioselectivity Issues | Overheating. | Strictly maintain temp at 80°C. Do not exceed 100°C to prevent potential attack at the Br-position (though rare without Pd-catalyst). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 289973, 5-Bromo-2,4-dichloropyrimidine.[1] (Used for reactivity profiles of halopyrimidines).[1][7][8][9] Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] (Authoritative text on Nucleophilic Aromatic Substitution mechanisms).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. nbinno.com [nbinno.com]

- 8. zenodo.org [zenodo.org]

- 9. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

Introduction: The Strategic Importance of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The substrate, 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine, is a highly functionalized building block of significant interest in medicinal chemistry. The pyrimidine core is a common scaffold in a myriad of biologically active compounds, and the strategic placement of a bromine atom at the 5-position allows for selective C-C bond formation via Suzuki coupling. The 2-(2,4-dichlorophenoxy) substituent provides additional avenues for molecular diversity and can influence the electronic properties and biological activity of the final products.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into optimizing reaction conditions for achieving high yields and purity.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine to form a Pd(II) intermediate.[2][6] This is often the rate-determining step of the reaction.[2] For heteroaryl halides, the electron-deficient nature of the pyrimidine ring can facilitate this step.[8]

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[9][10][11][12] This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex.[2][10]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides guidance for optimization when working with 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine.

| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source.[13] PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is beneficial for many cross-coupling reactions.[14] For challenging couplings, more electron-rich and bulky phosphine ligands like those from the Buchwald group (e.g., SPhos, XPhos) can be employed to enhance catalytic activity.[3][15] |

| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) | The base is crucial for activating the boronic acid.[11][12] K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive systems.[3] The choice of base can also influence the reaction by affecting the solubility of reactants and intermediates. |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[1][7][16] 1,4-Dioxane and toluene are common choices.[1][17] The water content should be minimized if protodeboronation of the boronic acid is a concern.[13] |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to drive the reaction to completion. Boronic esters (e.g., pinacol esters) can be used as alternatives to boronic acids and are often more stable.[18] |

| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[7] The optimal temperature will depend on the specific substrates and catalyst system. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the ideal reaction time and temperature. |

| Inert Atmosphere | Nitrogen or Argon | It is critical to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[13][18] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine with a generic arylboronic acid. Researchers should adapt this protocol based on the specific properties of their chosen boronic acid and optimization experiments.

Materials and Reagents:

-

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Degassed deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed organic solvent and degassed water (e.g., in a 5:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble reactants- Inappropriate base or temperature | - Use a fresh batch of catalyst.- Ensure rigorous inert atmosphere techniques.[13]- Try a different solvent system to improve solubility.[19]- Screen different bases (e.g., Cs₂CO₃) and increase the reaction temperature.[18] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Improve degassing procedures.[13][18]- Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[13] |

| Protodeboronation of Boronic Acid | - Excess water in the reaction mixture- Prolonged reaction times at high temperatures | - Reduce the amount of water in the solvent system or use anhydrous conditions with a base like KF.[19]- Use a more stable boronic ester derivative.[18] |

| Dehalogenation of the Starting Material | - Presence of a hydride source (e.g., certain bases or solvents) | - Switch to a non-coordinating base like a carbonate or phosphate and use an aprotic solvent.[13][18] |

| Formation of Palladium Black | - Catalyst decomposition | - Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[13]- Avoid excessively high temperatures. |

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a powerful and versatile method for the synthesis of novel pyrimidine-based biaryl compounds. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can achieve high yields and purity of their desired products. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in drug discovery and materials science.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

HZPT Blog. why use base in suzuki coupling. [Link]

-

Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

-

Harvard University. The Suzuki Reaction. [Link]

-

ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

-

PubMed. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. [Link]

-

Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

-

Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. byjus.com [byjus.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. blog.hzpt.com [blog.hzpt.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of 5-bromo-2-(2,4-dichlorophenoxy)pyrimidine via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-bromo-2-(2,4-dichlorophenoxy)pyrimidine through a nucleophilic aromatic substitution (SNAr) reaction. We present a detailed, field-proven protocol for the reaction between 5-bromo-2-chloropyrimidine and 2,4-dichlorophenol. This guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a robust, self-validating experimental workflow designed for researchers in medicinal chemistry and drug development. The content includes a step-by-step protocol, mechanistic diagrams, workflow visualizations, and a discussion of key reaction parameters to ensure successful and reproducible synthesis.

Theoretical Background & Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of functionalized aromatic and heteroaromatic systems. Unlike typical nucleophilic substitutions (e.g., SN2), the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring. Instead, it proceeds via a two-step addition-elimination pathway.[1][2]

The SNAr Mechanism on Pyrimidine Scaffolds

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a critical feature for its widespread use in pharmaceutical synthesis.[3][4] The SNAr reaction in this context involves two key stages:

-

Nucleophilic Addition: A potent nucleophile attacks an electron-deficient carbon atom on the pyrimidine ring that bears a suitable leaving group. This rate-determining step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, resulting in the final substituted product.

Regioselectivity: C2-Chloro vs. C5-Bromo Substitution

In the case of 5-bromo-2-chloropyrimidine, a critical question of regioselectivity arises. The nucleophile, the 2,4-dichlorophenoxide ion, will preferentially attack the C2 position over the C5 position. This selectivity is governed by two primary factors:

-

Electronic Activation: The C2 and C4/C6 positions of the pyrimidine ring are the most electron-deficient due to their proximity to the ring nitrogens. The intermediate anion formed by attack at C2 is more effectively stabilized by resonance involving the nitrogen atoms compared to an attack at C5.[3][6]

-

Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the fast, second step after the rate-determining nucleophilic attack. Therefore, the leaving group's ability to activate the ring towards attack is more critical than its bond strength. The high electronegativity of chlorine makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack than the C5 carbon bonded to the less electronegative bromine. This leads to an inverted leaving group trend for SNAr compared to SN2 reactions (F > Cl > Br > I).[1][5]

Role of the Base

The phenolic proton of 2,4-dichlorophenol is weakly acidic. A base is required to deprotonate the hydroxyl group, generating the significantly more nucleophilic 2,4-dichlorophenoxide anion. An inorganic base like potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to deprotonate the phenol without introducing competing side reactions.[7]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. baranlab.org [baranlab.org]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in Agrochemical Synthesis

Foreword: The Strategic Value of the Phenoxy-Pyrimidine Scaffold

In the competitive landscape of agrochemical research, the discovery of novel active ingredients with high efficacy, crop safety, and favorable environmental profiles is paramount. The halogenated pyrimidine framework serves as a cornerstone in medicinal and agricultural chemistry, offering a versatile scaffold for creating diverse bioactive molecules.[1] This guide focuses on a specific, high-value derivative: 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine . This molecule is not just a compound but a strategic platform. It combines three key structural alerts for bioactivity:

-

The Pyrimidine Core: A privileged heterocycle found in numerous insecticides, fungicides, and herbicides.[2][3][4]

-

The 2,4-Dichlorophenoxy Moiety: A classic toxophore, famously the basis of the auxinic herbicide 2,4-D, which imparts a distinct mode of action.[5]

-

A Strategic Bromine Handle: The bromine atom at the 5-position is not merely a substituent; it is a reactive site primed for sophisticated downstream modifications via modern cross-coupling chemistry, enabling the exploration of vast chemical space.[6]

This document provides a comprehensive guide for researchers, moving beyond simple synthesis to explain the strategic and mechanistic reasoning behind the protocols. We will detail the synthesis of the core structure from its foundational precursors and illustrate its potential for derivatization into next-generation agrochemicals.

PART 1: Physicochemical Properties & Safety of the Key Intermediate

The journey to our target scaffold begins with the versatile intermediate, 5-Bromo-2,4-dichloropyrimidine . Understanding its properties is crucial for safe handling and successful synthesis.

| Property | Value | Source(s) |

| CAS Number | 36082-50-5 | [1][6] |

| Molecular Formula | C₄HBrCl₂N₂ | [7] |

| Molecular Weight | 227.87 g/mol | [1] |

| Appearance | White solid or colorless liquid | [1] |

| Melting Point | 29 - 30 °C | [1] |

| Boiling Point | 128 °C / 15 mmHg | [1] |

| Purity (Typical) | ≥ 99% (GC) | [1] |

| Storage | Store at 2 - 8 °C in a tightly closed container away from incompatible substances. | [1][8] |

Safety & Handling: 5-Bromo-2,4-dichloropyrimidine is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) from your supplier for complete safety information.

PART 2: Core Synthesis Strategy & Experimental Protocols

The synthesis of agrochemical candidates from this scaffold is a multi-stage process. We present a logical, field-proven workflow from a common starting material to the versatile phenoxy-pyrimidine intermediate and beyond.

Workflow Overview

The overall strategy involves a three-step sequence:

-

Chlorination: Synthesis of the key intermediate, 5-Bromo-2,4-dichloropyrimidine, from 5-Bromouracil.

-

Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the C4-chlorine with 2,4-dichlorophenol to form the target scaffold.

-

Derivatization: Further functionalization at the remaining C2-chlorine position to build a library of potential agrochemicals.

Caption: Synthetic workflow from 5-Bromouracil to diverse agrochemical candidates.

Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

Principle: This protocol employs a robust chlorination of 5-bromouracil using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[9][10] The hydroxyl groups of the uracil tautomer are converted into good leaving groups and subsequently displaced by chloride ions, yielding the dichlorinated pyrimidine.

Materials:

-

5-Bromouracil (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (at least 4 equivalents) or Phosphorus pentachloride (PCl₅) (2.8 equivalents)[9]

-

Toluene or 1,1,2-Trichloroethane (as solvent, optional)[9][11]

-

N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (optional, as base/catalyst)[11][12]

-

Dichloromethane (DCM) for extraction

-

Crushed ice and water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (e.g., 150 g, 0.785 mol).[11]

-

Reagent Addition: Add toluene (300 mL) and N,N-diisopropylethylamine (202.9 g, 1.57 mol).[11] Cautiously and slowly, add phosphorus oxychloride (601 g, 3.9 mol) over a period of 1 hour. The addition is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 10-12 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Cool the reaction mass to room temperature (25-30°C).

-

In a separate, large vessel, prepare crushed ice (approx. 2.0 kg).

-

CAUTION: Slowly and carefully quench the reaction mixture by pouring it onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

-

Continue stirring for 20-30 minutes.

-

Transfer the mixture to a separatory funnel. If toluene was used, separate the organic layer. If no solvent was used, extract the aqueous phase with dichloromethane (3 x 150 mL).[9]

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

The crude product can be purified by vacuum distillation (e.g., 115-130°C at high vacuum) to yield the final product as a light yellow liquid or low-melting solid.[9][11] A yield of over 80% is expected.[10]

-

Protocol 2: Synthesis of 5-Bromo-2-chloro-4-(2,4-dichlorophenoxy)pyrimidine

Principle: This step is a classic Nucleophilic Aromatic Substitution (SNAr). The chlorine at the C4 position of the pyrimidine ring is more reactive towards nucleophilic attack than the C2 chlorine. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine atoms for displacement. 2,4-dichlorophenol, deprotonated by a mild base, acts as the nucleophile.

Caption: Generalized SNAr mechanism for phenoxy moiety installation.

Materials:

-

5-Bromo-2,4-dichloropyrimidine (1 equivalent)

-

2,4-Dichlorophenol (1.05 equivalents)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc) for extraction

-

Brine solution

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-dichlorophenol in anhydrous DMF.

-

Deprotonation: Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature to form the phenoxide salt.

-

Addition: Add a solution of 5-Bromo-2,4-dichloropyrimidine in DMF dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting pyrimidine is consumed.

-

Work-up:

-

Cool the reaction to room temperature and pour it into a beaker containing cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine solution to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the solution under reduced pressure.

-

The resulting crude solid or oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

-

Protocol 3: General Protocol for Downstream Derivatization via SNAr

Principle: The remaining chlorine at the C2 position can be displaced by a variety of nucleophiles (e.g., amines, thiols) to generate a library of compounds for biological screening.[11][13] This allows for the systematic exploration of structure-activity relationships (SAR).

Materials:

-

5-Bromo-2-chloro-4-(2,4-dichlorophenoxy)pyrimidine (1 equivalent)

-

Desired amine (R-NH₂) or thiol (R-SH) (1.1 equivalents)

-

A non-nucleophilic base, such as DIPEA (1.5 equivalents)

-

Solvent such as n-methylpyrrolidone (NMP), Dioxane, or Ethyl Acetate[11]

Procedure:

-

Reaction Setup: Dissolve 5-Bromo-2-chloro-4-(2,4-dichlorophenoxy)pyrimidine in the chosen solvent in a reaction vessel.

-

Reagent Addition: Add the desired amine/thiol followed by the base (DIPEA).

-

Reaction: Heat the reaction mixture, typically between 80-120°C, for 5-10 hours.[11] Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

-

Purification: After solvent removal, purify the crude product by silica gel column chromatography to obtain the final compound.

PART 3: Applications in Agrochemical Discovery

The 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine scaffold is a precursor to compounds across all major agrochemical classes.

-

Herbicides: The 2,4-dichlorophenoxy group is a known auxinic herbicide pharmacophore that causes uncontrolled growth in broadleaf weeds.[5] By combining this with a pyrimidine core, which is central to many acetohydroxyacid synthase (AHAS) and protoporphyrinogen oxidase (PPO) inhibiting herbicides, novel dual-action or enhanced-potency herbicides can be developed.[3][14]

-

Fungicides: Pyrimidine derivatives are widely used as fungicides.[4] They can act as ergosterol biosynthesis inhibitors, disrupting fungal cell membrane integrity.[13] The strategic derivatization of the core scaffold allows for fine-tuning the molecule to target specific fungal pathogens in crops.[15]

-

Insecticides: This scaffold is also utilized in the synthesis of modern insecticides. Some pyrimidine-based compounds act as insect growth regulators (IGRs), interfering with the molting process of insect pests like planthoppers, which are major pests in rice cultivation.[2][16][17]

PART 4: Analytical & Quality Control

Rigorous analytical control is essential at each synthetic step.

| Technique | Application | Typical Observations |

| TLC | Reaction monitoring | Visualization of the consumption of starting materials and the appearance of the product spot with a different Rf value. |

| GC-MS | Purity assessment & identification | Provides retention time for purity and a mass spectrum for confirmation of the molecular weight of the intermediate and final products.[18] |

| ¹H & ¹³C NMR | Structural elucidation | Confirms the chemical structure by showing characteristic shifts for aromatic, pyrimidine, and substituent protons and carbons.[19] |

| HPLC | Quantitative purity analysis | Provides an accurate percentage purity of the final compound before biological screening. |

References

-

Journal of Applicable Chemistry (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives.

-

Amazon S3. 5-Bromo-2,4-Dichloropyrimidine: A Versatile Research Chemical.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

-

Chem-Impex. 5-Bromo-2,4-dichloropyrimidine.

-

ChemicalBook. 5-Bromo-2,4-dichloropyrimidine synthesis.

-

Ningbo Inno Pharmchem Co., Ltd. The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry.

-

BenchChem. Application Notes and Protocols for 5-Bromo-2-chloro-4-methoxypyrimidine in Agrochemical Research.

-

PrepChem.com. Preparation of 5-bromo-2,4-dichloropyrimidine.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

-

ResearchGate. Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH.

-

lifechem pharma. 5-Bromo-2-4-Dichloropyrimidine Manufacturers In India.

-

Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Google Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.

-

Semantic Scholar. Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide.

-

PMC (PubMed Central). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives.

-

Google Patents. Pesticidal mixtures.

-

ResearchGate. Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review.

-

PubMed. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors.

-

MDPI. Modern Approaches for the Development of New Herbicides Based on Natural Compounds.

-

Pacific Northwest Pest Management Handbooks. Fungicides, Bactericides, and Nematicides.

-

MDPI. Efficacy of Plant-Derived Fungicides at Inhibiting Batrachochytrium salamandrivorans Growth.

-

PubMed. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors.

-

PMC (PubMed Central). Discovery and development of pyrethroid insecticides.

-

Guidechem. How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?

-

Google Patents. Synergistic fungicidal mixtures and compositions comprising 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one for fungal control (SDHI).

-

Semantic Scholar. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio.

-

Royal Society of Chemistry. Analytical Methods.

-

The DPG. Modern Fungicides and Antifungal Compounds IX.

-

PMC (PubMed Central). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme.

-

ScienceOpen. dimpropyridaz.

-

SpectraBase. 5-Bromo-2,4-dichloropyrimidine - Optional[MS (GC)].

-

RSC Publishing. Analytical Methods.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. V111668 | Virtual tour generated by Panotour [s3-eu-west-1.amazonaws.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. joac.info [joac.info]

- 12. jocpr.com [jocpr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnwhandbooks.org [pnwhandbooks.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

crystallization solvents for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine isolation

Application Note: Optimized Crystallization Strategies for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine Isolation

Executive Summary

This guide details the isolation and purification protocols for 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine , a critical pharmacophore and agrochemical scaffold. Due to the competing solubilities of the lipophilic 2,4-dichlorophenoxy moiety and the polarizable pyrimidine ring, standard isolation methods often result in "oiling out" or co-precipitation of starting materials.

This note moves beyond generic recipes, applying Hansen Solubility Parameter (HSP) logic to define three specific solvent systems tailored to different impurity profiles.

Chemical Context & Impurity Profile

To select the correct solvent, one must understand the synthesis vector.[1][2] This molecule is typically synthesized via Nucleophilic Aromatic Substitution (

-

Reaction: 5-Bromo-2-chloropyrimidine + 2,4-Dichlorophenol (

/DMF). -

Critical Impurities:

-

Unreacted 2,4-Dichlorophenol: Highly soluble in alcohols; difficult to purge if the product is also soluble.[1]

-

5-Bromo-2-chloropyrimidine (Starting Material): Similar solubility profile to product; requires specific solvent selectivity.

-

5-Bromo-2-hydroxypyrimidine (Hydrolysis Byproduct): Insoluble in non-polar solvents; soluble in basic aqueous media.

-

Solvent Selection Logic

The target molecule exhibits a "Push-Pull" solubility profile:

-

Lipophilic Domain: The dichlorophenoxy tail drives solubility in non-polar aromatics and chlorinated solvents.[1]

-

Polar Domain: The pyrimidine nitrogen atoms accept hydrogen bonds, creating solubility in alcohols.[1]

Table 1: Solubility Screening Matrix

| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Impurity Purging Capability |

| Ethanol (EtOH) | Solvent | High | Moderate | Excellent for removing inorganic salts. Moderate for phenol removal.[1] |

| 2-Propanol (IPA) | Solvent | High | Low | Best Balance. Higher boiling point allows better dissolution; cooling drives high recovery.[1] |

| Ethyl Acetate (EtOAc) | Solvent | Very High | Moderate | Good for initial extraction, but yield loss is high if used alone.[1] |

| Heptane | Anti-Solvent | Low | Insoluble | Critical for forcing precipitation and purging non-polar impurities.[1] |

| Acetonitrile (ACN) | Solvent | High | Low | High Purity. Best for removing unreacted pyrimidine starting material.[1] |

Experimental Protocols

Protocol A: The "Standard" Recrystallization (IPA/Water)

Best for: Routine purification where the crude is >85% pure.

-

Dissolution: Charge crude solid into a flask. Add 2-Propanol (IPA) (5 mL per gram of solid).

-

Heating: Heat to reflux (82°C). The solution should become clear. If not, add IPA in 0.5 mL increments.

-

Note: If a small amount of dark solid remains, it is likely inorganic salts (

).[1] Filter hot.

-

-

Anti-solvent Addition: While maintaining reflux, dropwise add Deionized Water until a persistent turbidity (cloudiness) is observed (approx. 10-20% volume of IPA).[1]

-

Re-dissolution: Add just enough hot IPA to clear the solution again.[1]

-

Crystallization: Remove heat. Allow to cool slowly to Room Temperature (RT) over 2 hours with slow stirring (100 RPM).

-

Isolation: Cool to 0-5°C for 1 hour. Filter under vacuum.[1] Wash cake with cold 1:1 IPA/Water.

Protocol B: The "High-Purity" Binary System (EtOAc/Heptane)

Best for: Removing unreacted 2,4-dichlorophenol and preventing "oiling out".

-

Dissolution: Dissolve crude material in Ethyl Acetate (3 mL/g) at 60°C.

-

Nucleation: Remove from heat source. Add Heptane dropwise until the solution turns slightly opaque.[1]

-

Seeding (Critical): Add a seed crystal (0.1% wt) of pure product. Self-Validation: If no seed is available, scratch the glass wall with a rod.

-

Growth: Allow the mixture to stand at RT. As crystals form, slowly add more Heptane (up to 10 mL/g total) over 4 hours.[1]

-

Filtration: Filter the white crystalline solid.

-

Why this works: The lipophilic phenol impurity remains dissolved in the Heptane-rich mother liquor, while the more structured pyrimidine product crystallizes out.

-

Protocol C: The "Scavenger" Method (Acetonitrile)

Best for: Final polishing to pharmaceutical grade (>99.5%).[1]

-

Suspend the semi-pure solid in Acetonitrile (ACN) (4 mL/g).

-

Heat to reflux (81°C) to achieve full dissolution.[1]

-

Cooling Ramp: Program a cooling ramp of 10°C/hour down to 5°C.

-

Result: This method typically yields dense, prismatic crystals with excellent flow properties, unlike the needles often formed in ethanol.[1]

Process Visualization

Figure 1: Isolation Workflow Decision Tree

Caption: Decision matrix for solvent selection based on the specific impurity profile of the crude isolate.

Troubleshooting & Self-Validation

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The temperature dropped too fast, or the solvent system is too polar (forcing the lipophilic product out as oil droplets before it can order into a lattice).[1]

-

Fix: Re-heat to dissolution.[1][3] Add 10% more of the good solvent (e.g., IPA or EtOAc).[1] Seed the solution at a higher temperature (5-10°C below boiling point).

Issue: Low Yield

-

Cause: Product is too soluble in the mother liquor.[1]

-

Fix: Cool the final slurry to -10°C. If using Protocol A, increase the water (anti-solvent) ratio cautiously.

Issue: Colored Crystals (Yellow/Brown)

-

Cause: Oxidized phenol impurities trapped in the crystal lattice.[1]

-

Fix: Perform a "Charcoal Treatment."[1] Dissolve in hot EtOAc, add Activated Carbon (5% wt), stir for 30 mins, filter hot through Celite, then proceed to Protocol B.

References

-

BenchChem. (2025).[1][4] A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Retrieved from 4.[1]

-

MDPI. (2023).[1] Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. (General principles of pyrimidine crystallization). Retrieved from 5.

-

Santa Cruz Biotechnology. 5-Bromo-2-(2-chlorophenoxy)pyrimidine Product Data. (Structural analog solubility data). Retrieved from 6.[1]

-

PubChem. 5-Bromo-2,4-dichloropyrimidine Compound Summary. Retrieved from 7.[1]

Sources

- 1. kinampark.com [kinampark.com]

- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Bromo-2-(2-chlorophenoxy)pyrimidine, CAS 73254-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

resolving solubility issues of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine in water

Solubility & Formulation Troubleshooting Guide

Status: Active Compound ID: 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine Chemical Class: Halogenated Phenoxypyrimidine Primary Issue: Extreme Hydrophobicity / "Brick Dust" Behavior[1][2]

Executive Summary

You are likely encountering precipitation when diluting this compound from an organic stock (DMSO) into aqueous buffers.[1][2]

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a classic "brick dust" molecule.[1][2] Its poor solubility is driven by two factors:

-

High Lipophilicity (LogP > 3.5): The bromine (C5) and dichloro-phenoxy (C2) groups create a dense hydrophobic shield.[1][2]

-

High Crystal Lattice Energy: The planar pyrimidine ring facilitates strong

-

Immediate Action: Do NOT attempt pH adjustment (acid/base) as a primary strategy.[1][2] The electron-withdrawing halogens render the pyrimidine nitrogens effectively non-basic (pKa < 1.0), meaning it will not protonate/ionize in physiological ranges.

Module 1: Diagnostic & Characterization

Before attempting formulation, confirm the nature of your insolubility.[1]

Q: Is my compound actually insoluble, or just dissolving slowly?

A: This compound exhibits high crystallinity.[1][2] Use the Tyndall Effect to distinguish between a true solution and a micro-suspension.[1][2]

Protocol: The "Flash" Check

-

Prepare a 10 mM stock in 100% DMSO. Solution should be clear.

-

Pipette 10 µL of stock into 990 µL of PBS (pH 7.4) in a clear glass vial (1% DMSO final).

-

Vortex for 30 seconds.

-

Shine a laser pointer (red or green) through the vial.[2]

Solubility Decision Tree